

Application Notes and Protocols: Synthesis of Resorcinol-O,O'-diacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *resorcinol-o,o'-diacetic acid*

Cat. No.: B087187

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **resorcinol-O,O'-diacetic acid**. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for preparing ethers. This protocol is intended for laboratory-scale preparation and is designed to be a reliable guide for researchers in organic chemistry, medicinal chemistry, and materials science. The document includes a summary of the key quantitative data of the target compound and a visual representation of the experimental workflow.

Introduction

Resorcinol-O,O'-diacetic acid is a derivative of resorcinol, a key structural motif in many natural products and synthetic compounds with important biological and material properties. The introduction of two acetic acid moieties via ether linkages enhances the functionality of the resorcinol core, making it a valuable building block for the synthesis of more complex molecules, such as polymers, ligands for metal complexes, and potential pharmacologically active agents. The synthesis protocol detailed herein utilizes the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, the diphenoxide of resorcinol reacts with chloroacetic acid to yield the desired di-substituted product.

Quantitative Data Summary

A summary of the key physical and chemical properties of **resorcinol-O,O'-diacetic acid** is provided in the table below for easy reference.

Property	Value
CAS Number	102-39-6
Molecular Formula	C ₁₀ H ₁₀ O ₆
Molecular Weight	226.18 g/mol
Melting Point	195 °C
Boiling Point	447.4 °C
Flash Point	180.4 °C
Appearance	White to off-white solid

Experimental Protocol: Synthesis of Resorcinol-O,O'-diacetic Acid

This protocol is based on the principles of the Williamson ether synthesis, adapted for the di-alkylation of resorcinol.

Materials and Reagents:

- Resorcinol (C₆H₆O₂)
- Chloroacetic acid (ClCH₂COOH)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Ethanol (for recrystallization)

- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel, etc.)
- Magnetic stirrer and hotplate
- pH paper or pH meter
- Ice bath

Procedure:

- Preparation of the Resorcinol Solution:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of deionized water.
 - To this solution, slowly add a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water. Stir until the resorcinol is fully dissolved and the sodium salt is formed.
- Reaction with Chloroacetic Acid:
 - Set up the flask for reflux and begin heating the solution to a gentle boil.
 - In a separate beaker, dissolve 20.8 g (0.22 mol) of chloroacetic acid in 50 mL of deionized water.
 - Transfer the chloroacetic acid solution to a dropping funnel and add it dropwise to the boiling resorcinol solution over a period of 30-40 minutes.
 - After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Product Precipitation:
 - After the reflux period, allow the reaction mixture to cool to room temperature.
 - Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter until the solution is

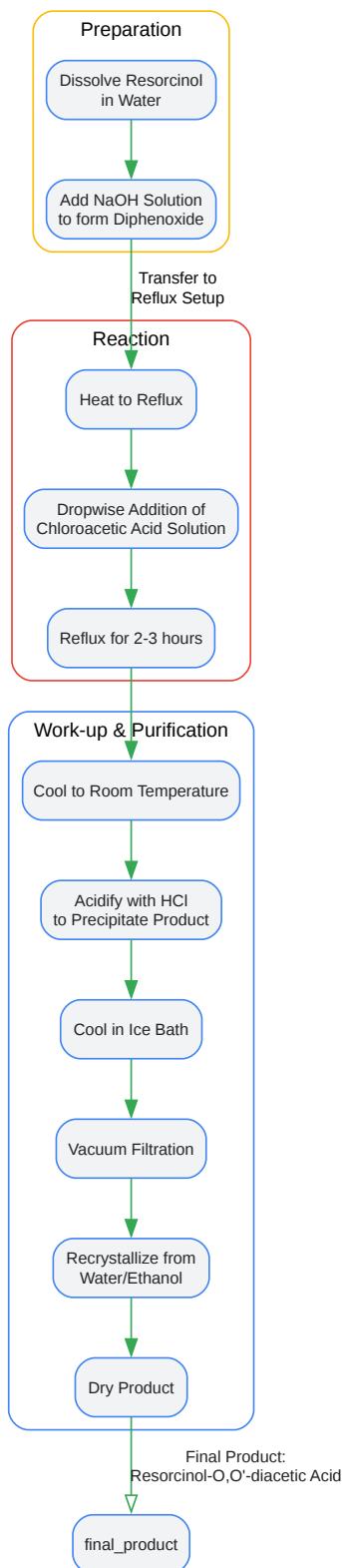
strongly acidic (pH 1-2).

- A white precipitate of **resorcinol-O,O'-diacetic acid** will form.
- Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.
- Isolation and Purification:
 - Collect the crude product by vacuum filtration using a Buchner funnel.
 - Wash the filter cake with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
 - Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture to obtain pure **resorcinol-O,O'-diacetic acid**.
 - Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
- Characterization:
 - Determine the melting point of the dried product. The literature value is 195 °C.[1]
 - Obtain an infrared (IR) spectrum of the product. An ATR-IR spectrum is available for reference on SpectraBase.[2]
 - Note: As of the compilation of this document, experimental ¹H and ¹³C NMR data for **resorcinol-O,O'-diacetic acid** are not readily available in the public domain. Researchers should perform NMR analysis to confirm the structure.

Diagrams

Experimental Workflow:

Synthesis of Resorcinol-O,O'-diacetic Acid Workflow

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of resorcinol-O,O'-diacetic acid.**

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References

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